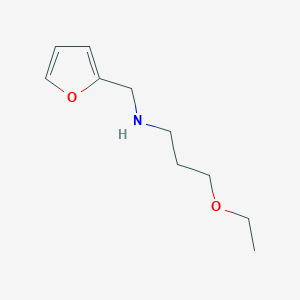
N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that likely exhibits biological activity due to the presence of multiple heterocyclic moieties such as imidazole, triazole, and pyridine rings. These structural features are common in compounds with potential pharmacological properties, particularly in the context of antimicrobial and antitubercular agents.
Synthesis Analysis
The synthesis of compounds related to the one typically involves multi-step reactions that may include the formation of imidazole and triazole rings, often through cyclization reactions. For instance, the synthesis of imidazo[1,2-a]pyridine-3-carboxamide derivatives has been reported to involve the condensation of chloromethylated intermediates with primary amines to yield various heterocyclic compounds . Similarly, the synthesis of 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamide involves a hybridization approach, where the final compounds are characterized using techniques such as NMR, LCMS, and elemental analyses .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple aromatic rings that are capable of π-π interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for binding to biological targets. The imidazole and triazole rings, in particular, are known to interact with enzymes and receptors, often by mimicking the natural substrates or ligands of these proteins .
Chemical Reactions Analysis
Compounds with imidazole and triazole rings can participate in various chemical reactions. For example, imidazo[1,2-a]pyridine derivatives can be synthesized through novel reactions involving arylmethylene intermediates and amines under specific conditions such as microwave irradiation . These reactions are important for creating a diverse array of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of fluorine atoms, as in the 2-fluorophenyl group, can affect the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate biological membranes and bind to target proteins. The heterocyclic rings contribute to the molecule's stability and reactivity, which are essential for its biological function .
Mécanisme D'action
Mode of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, can undergo various radical reactions for direct functionalization . These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry , suggesting that they may interact with a variety of biochemical pathways.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN7O/c20-15-3-1-2-4-16(15)27-18(13-5-8-21-9-6-13)17(25-26-27)19(28)23-10-7-14-11-22-12-24-14/h1-6,8-9,11-12H,7,10H2,(H,22,24)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWYOKCBNZJMDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)NCCC3=CN=CN3)C4=CC=NC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B2542882.png)
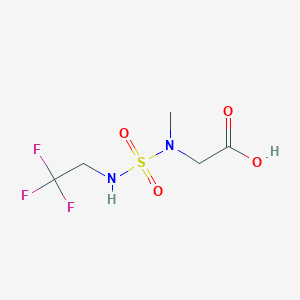

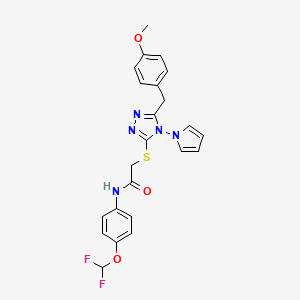
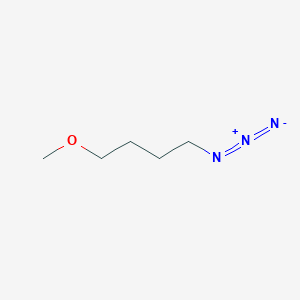




![(E)-3-(furan-2-yl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2542899.png)
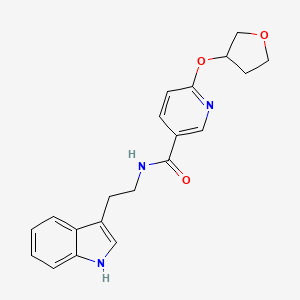

![[5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2542904.png)
